methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Description
Methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a benzothiadiazine derivative characterized by a central 1,2,4-thiadiazine ring fused to a benzene moiety (benzo[e] system). Key structural features include:
- A 1,1-dioxido (sulfone) group at the 1-position of the thiadiazine ring.
- A 3-oxo substituent at the 3-position.
- A 4-ethoxyphenyl group attached to the 2-position of the heterocycle.
- A methyl 4-methoxybenzoate moiety linked via a methylene bridge to the 4-position of the thiadiazine core.
Its synthesis likely involves multi-step functionalization of a benzothiadiazine precursor, with substituents introduced before or during heterocycle formation to avoid post-synthetic modification challenges .
Properties
IUPAC Name |
methyl 3-[[2-(4-ethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O7S/c1-4-34-20-12-10-19(11-13-20)27-25(29)26(21-7-5-6-8-23(21)35(27,30)31)16-18-15-17(24(28)33-3)9-14-22(18)32-2/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLTXCWKBXORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a compound of interest due to its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H24N2O7S
- Molecular Weight : 496.5 g/mol
- CAS Number : 899998-80-2
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain thiadiazine derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
2. Anticancer Properties
Thiadiazine derivatives have been investigated for their anticancer potential. A specific derivative demonstrated an IC50 value of approximately 64.5 µg/mL against lung carcinoma cell lines (A549), indicating a promising avenue for cancer treatment . Mechanistically, these compounds may inhibit tubulin polymerization, disrupting the microtubule network essential for cell division .
3. Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have also been documented. Thiadiazine-based agents have shown the ability to reduce inflammation markers in vitro and in vivo models. For example, a study reported that certain derivatives could significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds exhibit inhibitory effects on various enzymes such as acetylcholinesterase and alkaline phosphatase, which are implicated in neurodegenerative diseases and cancer progression .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of thiadiazine derivatives, this compound was tested against multiple bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial potency.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of related thiadiazine derivatives revealed that specific modifications enhanced cytotoxicity against breast cancer cell lines (MCF7). The study highlighted the importance of substituents on the benzoate moiety in determining biological activity.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural analogs of methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate can be categorized based on core heterocycles, substituent patterns, and functional groups. Below is a detailed comparison:
Benzothiazine/Benzothiadiazine Derivatives
Key Observations :
- The sulfone group in the target compound enhances electrophilicity and metabolic stability compared to non-sulfonated analogs .
Benzoxazine Derivatives
Key Observations :
- The target compound’s sulfone group may confer superior oxidative stability relative to benzoxazine thiones .
Methyl Benzoate Derivatives with Heterocyclic Moieties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
